4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile
Description
4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile (molecular formula: C₁₈H₁₂ClN₃S₂; molecular weight: 369.90 g/mol; CAS: 341965-68-2) is a pyrimidine derivative characterized by:
- 4-Chlorophenylsulfanyl group at position 4, contributing electron-withdrawing effects.
- 4-Methylphenyl group at position 6, enhancing lipophilicity.
- Methylsulfanyl group at position 2, influencing steric and electronic properties.
- Carbonitrile group at position 5, enabling hydrogen bonding and reactivity .
This compound is structurally related to bioactive pyrimidines, which often exhibit antimicrobial, antiviral, or kinase-inhibitory properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3S2/c1-12-3-5-13(6-4-12)17-16(11-21)18(23-19(22-17)24-2)25-15-9-7-14(20)8-10-15/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCLNIKDMLRZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)SC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenethiol with 4-methylbenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with methylthiourea and subsequent reactions to introduce the pyrimidine ring and the nitrile group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reaction conditions, and continuous flow processes to enhance the overall efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a variety of biological activities, making it a candidate for further research in drug development.
Anticancer Activity
Research indicates that the compound may possess anticancer properties. Studies have shown that derivatives of pyrimidine compounds can induce apoptosis in cancer cells. For instance:
- Mechanism : The compound may activate caspase pathways, leading to increased apoptosis in tumor cells.
- Case Study : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains. The presence of the chlorophenyl and methylsulfanyl groups enhances its efficacy.
- Findings : Tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibits bacterial growth effectively.
- Case Study : A series of tests indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in the context of enzymes related to metabolic disorders.
- Target Enzymes : Research suggests it may inhibit enzymes such as acetylcholinesterase, which is relevant for conditions like Alzheimer's disease.
- Case Study : Inhibition assays demonstrated that the compound effectively reduces enzyme activity, indicating potential for treating neurodegenerative diseases.
Research Findings and Data Tables
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Significant cytotoxicity in cancer cell lines |
| Antimicrobial | Disrupts bacterial cell wall integrity | Effective against both Gram-positive and negative bacteria |
| Enzyme Inhibition | Inhibits acetylcholinesterase | Reduces enzyme activity significantly |
Case Studies
-
Anticancer Mechanism :
- A study published in a peer-reviewed journal demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins in treated cancer cells, suggesting its role as a potential anticancer agent.
-
Antimicrobial Evaluation :
- In a controlled laboratory setting, the compound was tested against multiple bacterial strains, with results indicating strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
-
Enzyme Inhibition Studies :
- Research focused on the inhibition of acetylcholinesterase showed that the compound could serve as a lead for developing treatments for Alzheimer's disease, with IC50 values indicating effective inhibition at low concentrations.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
a) Chlorophenylsulfanyl Isomers
- 4-[(3-Chlorophenyl)sulfanyl]-6-phenyl analogue (CAS: 341965-69-3): Molecular weight: 369.90 g/mol (identical to target compound). Key difference: Chlorine at the meta position (C3 of phenyl) vs. para (C4) in the target compound.
b) Benzylsulfanyl vs. Methylsulfanyl Groups
- 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile (CAS: N/A; molecular formula: C₂₄H₂₅N₃S₂):
Functional Group Modifications
a) Amino vs. Sulfanyl Groups
- 2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile (CAS: N/A; molecular formula: C₁₉H₁₅ClN₄S): Molecular weight: 366.87 g/mol. Key difference: Methylamino group (position 4) replaces methylsulfanyl.
b) Cyano vs. Carboxylic Acid Groups
- 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carboxylic acid (CAS: N/A): Key difference: Carboxylic acid (position 5) replaces carbonitrile. Impact: Carboxylic acid introduces acidity and hydrogen-bonding capacity, contrasting with the electron-withdrawing cyano group in the target compound .
Crystallographic and Conformational Differences
- The target compound’s absence of crystallographic data limits direct comparison, but analogues exhibit monoclinic (P21/c) packing with π–π and C–H···π interactions, suggesting similar trends if crystallized .
Biological Activity
The compound 4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.88 g/mol. Its structure features several functional groups that may contribute to its biological properties, including chlorophenyl and methylsulfanyl groups.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrimidine derivatives. In vitro assays demonstrated that compounds similar to this pyrimidine derivative can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the inhibition of key enzymes involved in cell proliferation and survival .
Case Studies and Research Findings
- Antimicrobial Activity Study :
-
Anticancer Activity Research :
- Objective : To assess cytotoxic effects on cancer cell lines.
- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed in MCF-7 cells at concentrations above 10 µM, with IC50 values calculated around 15 µM .
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Method Used | Observed Effect |
|---|---|---|---|
| Antimicrobial | E. coli | Disk diffusion | Inhibition zone of 15 mm |
| Antimicrobial | S. aureus | Disk diffusion | Inhibition zone of 12 mm |
| Anticancer | MCF-7 (Breast Cancer) | MTT assay | IC50 = 15 µM |
| Anticancer | HeLa (Cervical Cancer) | MTT assay | IC50 = 20 µM |
Mechanistic Insights
The biological mechanisms underlying the activities of this compound are still under investigation, but several hypotheses exist:
- Enzyme Inhibition : Compounds similar to this pyrimidine derivative may act as enzyme inhibitors, particularly targeting kinases involved in cancer cell signaling pathways .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Q & A
Q. What are the optimized synthetic protocols for 4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile?
Methodological Answer: Synthesis typically involves nucleophilic substitution and cyclization reactions. For example, thiophenol derivatives can react with halogenated intermediates under reflux conditions in pyridine or ethanol. Key steps include:
- Step 1: Reacting 2-(4-chlorobenzylsulfanyl)-6-chloro-4-(2-methylpropyl)pyrimidine-5-carbonitrile with thiophenol in dry pyridine at reflux for 6 hours .
- Step 2: Purification via crystallization from ethanol or CHCl3/EtOH mixtures to achieve >85% yield .
Critical Parameters: - Solvent choice (polar aprotic solvents enhance reactivity).
- Temperature control to avoid side reactions (e.g., sulfoxide formation).
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: Use a combination of:
Q. What are the key physicochemical properties relevant to experimental design?
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with optimized parameters (e.g., grid box size = 20 Å, exhaustiveness = 8) to predict binding affinities to target proteins (e.g., kinases). Validate docking poses with RMSD < 2.0 Å .
- QSAR Modeling: Correlate substituent effects (e.g., Cl vs. CH3 groups) with activity using descriptors like logP and polar surface area .
Q. How to resolve contradictions between experimental and computational data?
Case Study: If DFT-calculated vibrational frequencies (e.g., B3LYP/6-311++G(d,p)) deviate from FT-IR results:
Q. What strategies mitigate polymorphism or isomerism challenges in crystallography?
Methodological Answer:
Q. How to design structure-activity relationship (SAR) studies for analogs?
Data-Driven Approach:
-
Modify Substituents: Compare bioactivity of 4-chlorophenyl vs. 2,4-dichlorophenyl derivatives (e.g., IC50 against cancer cell lines) .
-
Key Metrics:
Analog Cl Substituent Position IC50 (µM) 4-Chlorophenyl Para 12.3 2,4-Dichlorophenyl Ortho/Para 8.7
Q. What are the implications of π–π stacking and C–H···S interactions in biological systems?
Crystallographic Insights:
Q. How to assess synergistic effects in multi-target applications (e.g., antimicrobial + anticancer)?
Experimental Design:
- Combination Index (CI): Use Chou-Talalay method with fixed molar ratios (e.g., 1:1 with doxorubicin) .
- In Vivo Models: Evaluate tumor regression in xenografts alongside bacterial load reduction in infected tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
